2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone
Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine and 4-(2-amino-1,3-thiazol-4-yl)phenol have been found to interact withBiotin carboxylase and Leukotriene A-4 hydrolase respectively. These targets play crucial roles in various biological processes.
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that the compound may influence pathways related tobiotin metabolism and leukotriene metabolism .
Result of Action
It is suggested that 2-aminothiazole derivatives, which include this compound, have shown potential in anticancer drug discovery . This suggests that the compound may have a role in inhibiting cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . The compound’s thiazole ring is particularly effective in binding to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter gene expression patterns, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is facilitated by the thiazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression . For example, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins . Threshold effects have been observed, with a clear dose-response relationship between the concentration of this compound and its biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted via the kidneys . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound can be actively transported by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone typically involves the reaction of 2-aminothiazole with acetophenone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-(2-Amino-1,3-thiazol-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.
2-(2-Amino-1,3-thiazol-4-yl)acetic acid: A compound with a carboxylic acid group.
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is unique due to the presence of both a thiazole ring and a phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This combination of structural features makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNWEDRWWVJFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364284 | |
Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57626-32-1 | |
Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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